3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one
Description
3-Methyl-7-phenyl-8H-1,2,4-triazino[3,4-b][1,3,4]thiadiazin-4-one is a fused heterocyclic compound comprising a triazine ring condensed with a thiadiazine moiety. Its structure features a methyl group at position 3 and a phenyl substituent at position 7, contributing to its unique physicochemical and biological properties. The compound was synthesized via cyclocondensation reactions involving 4-amino-6-R-4,5-dihydro-3-phenacylthio-1,2,4-triazin-5-ones, as reported by Bazavova et al. (2003, 2025). The reaction pathway involves intramolecular nucleophilic substitution, yielding the fused triazino-thiadiazine core with high regioselectivity .
Key structural attributes include:
- Triazino-thiadiazine backbone: Provides rigidity and planar geometry, enhancing intermolecular interactions.
- Methyl group (C3): Influences electron density and steric effects.
Properties
IUPAC Name |
3-methyl-7-phenyl-8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-8-11(17)16-12(14-13-8)18-7-10(15-16)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLZGQKTUWILGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one typically involves the fusion of triazole and thiadiazine moieties. One common method involves the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with triazole derivatives under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazine or thiadiazine rings, often using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-methyl-7-phenyl-8H-1,2,4-triazino[3,4-b]1,3,4-thiadiazin-4-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of enzymes like carbonic anhydrase, preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: Yields for triazino-thiadiazines range from 45% to 75%, influenced by solvent polarity and catalyst choice. The parent compound’s synthesis (Bazavova et al.) achieves moderate yields (~60–70%) under optimized conditions .
Key Insights :
- Antimicrobial Potency : Thiol-containing heterocycles (e.g., triazolo-thiadiazines) show MIC values of 2–8 µg/mL against Gram-positive bacteria, attributed to thiol-mediated disruption of cellular redox balance .
- Agrochemical Potential: Substituents like pyridyl or thienyl groups correlate with plant growth regulation (e.g., wheat seedling elongation at 50 ppm) .
Physicochemical Properties
The methyl-phenyl variant’s spectral data (IR, NMR) align with fused triazino-thiadiazine scaffolds:
- IR Spectra : Strong absorption bands at 1670–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-S-C vibration) .
- NMR Data : Distinct ¹H-NMR signals for methyl (δ 2.4–2.6 ppm) and phenyl protons (δ 7.2–7.8 ppm) .
In contrast, pyridazino-triazino-thiadiazines exhibit additional peaks for cyano (δ 110–120 ppm in ¹³C-NMR) and thienyl groups (δ 6.8–7.5 ppm in ¹H-NMR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
